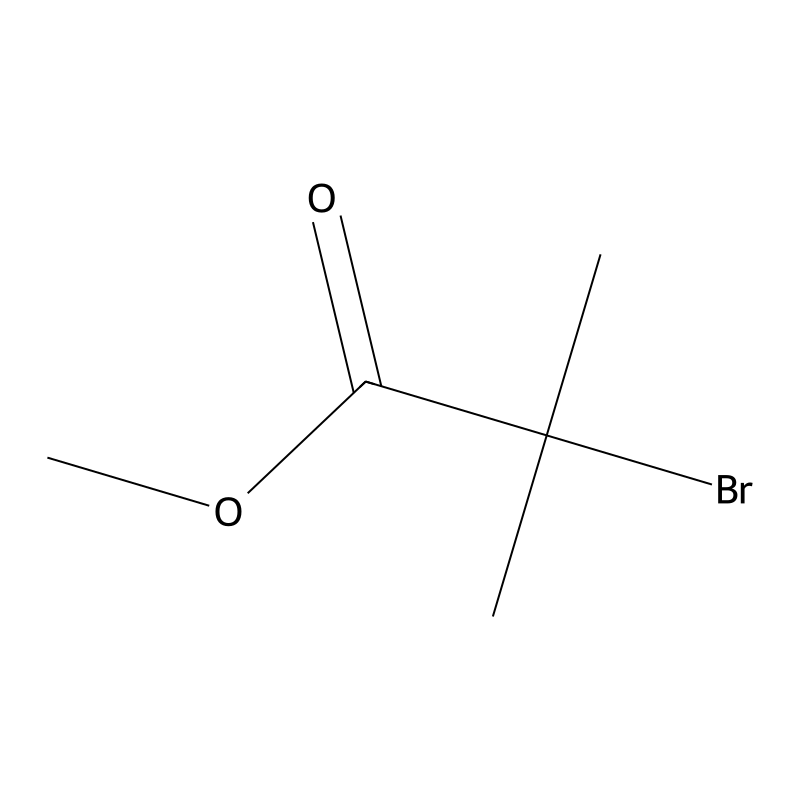methyl 2-bromo-2-methylpropanoate

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
- Organic Synthesis: Due to its reactive bromine group, Methyl 2-bromo-2-methylpropionate serves as a building block for the creation of more complex organic molecules. Researchers utilize it in alkylation reactions to introduce an isobutyryl group (CH2(CH3)2CO) into target molecules. This functionality can be crucial for studying various properties and biological activities [].
For example, a research paper describes the application of Methyl 2-bromo-2-methylpropionate in the synthesis of novel heterocyclic compounds with potential antitumor activity. The study highlights the role of the compound as a key intermediate for introducing the desired functional group.
- Medicinal Chemistry: Methyl 2-bromo-2-methylpropionate finds use in the synthesis of potential drug candidates. Its role lies in introducing the isobutyryl moiety into molecules being investigated for their therapeutic potential. Researchers can then study how this specific group affects the target molecule's properties and biological interactions [].
Methyl 2-bromo-2-methylpropanoate is an organic compound with the molecular formula . It is classified as an ester, specifically derived from the reaction of 2-bromo-2-methylpropanoic acid and methanol. This compound is characterized by its distinctive bromine atom, which contributes to its reactivity and utility in various chemical processes. Methyl 2-bromo-2-methylpropanoate appears as a colorless to pale yellow liquid and has a boiling point of approximately 436.2 K .
Currently, there is no documented research on the specific mechanism of action of MMBP in biological systems.
- Nucleophilic Substitution: The bromine atom in the compound can be substituted by nucleophiles, making it useful in synthesis reactions.
- Polymerization Initiator: It serves as a free radical initiator in polymerization processes, particularly in atom transfer radical polymerization (ATRP) .
- Dehydrohalogenation: Under certain conditions, it can undergo elimination reactions to form alkenes.
Methyl 2-bromo-2-methylpropanoate can be synthesized through several methods:
- Esterification Reaction: The most common method involves the reaction of methanol with 2-bromo-2-methylpropanoic acid, typically using an acid catalyst to facilitate the esterification process .
- Halogenation of Propanoic Acid Derivatives: Another method involves the bromination of propanoic acid derivatives followed by esterification.
- Free Radical Reactions: This compound can also be synthesized via free radical mechanisms that utilize bromine or other halogens .
Methyl 2-bromo-2-methylpropanoate finds applications in various fields:
- Polymer Chemistry: It is primarily used as a free radical initiator in polymerization processes, allowing for the synthesis of various polymers with controlled molecular weights .
- Organic Synthesis: The compound serves as a versatile intermediate in organic synthesis, particularly for introducing bromine into organic molecules.
- Research
Methyl 2-bromo-2-methylpropanoate shares similarities with other bromo esters and propanoate derivatives. Here are some comparable compounds:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| Ethyl 2-bromo-2-methylpropanoate | Ethyl ester variant; used similarly in polymerization | |
| Isopropyl 2-bromo-2-methylpropanoate | Larger isopropyl group; different reactivity profile | |
| Prop-2-yn-1-yl 2-Bromo-2-methylpropanoate | Contains alkyne functionality; unique for specific reactions |
Uniqueness: Methyl 2-bromo-2-methylpropanoate is distinct due to its specific structural features that allow it to act effectively as a free radical initiator while maintaining a relatively simple ester structure. Its applications in polymer chemistry highlight its importance compared to other similar compounds that may not possess the same utility.
Molecular Formula and Structural Characteristics
Methyl 2-bromo-2-methylpropanoate possesses the molecular formula C₅H₉BrO₂, representing a brominated ester compound with a molecular weight of 181.03 g/mol [1] [2]. The compound features a quaternary carbon center bearing both a bromine substituent and two methyl groups, which distinguishes it from other brominated propanoate derivatives [1] [3]. The structural framework consists of a propanoate backbone with methyl substitution at the second carbon position, creating a branched aliphatic ester [4] [5].
The molecule exhibits a tetrahedral geometry around the central carbon atom, with the bromine atom occupying one of the four tetrahedral positions alongside the two methyl groups and the carboxylate carbon [1] [6]. This structural arrangement results in significant steric hindrance around the quaternary carbon center, influencing the compound's reactivity patterns and physical properties [3] [7]. The ester functional group maintains its characteristic planar configuration, with the carbonyl carbon exhibiting sp² hybridization [8] [9].
XLogP3
GHS Hazard Statements
Reported as not meeting GHS hazard criteria by 1 of 42 companies. For more detailed information, please visit ECHA C&L website;
Of the 3 notification(s) provided by 41 of 42 companies with hazard statement code(s):;
H226 (100%): Flammable liquid and vapor [Warning Flammable liquids];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (95.12%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.12%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms


Flammable;Irritant






